

# YK-029A (Pruvonertinib): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pruvonertinib |           |
| Cat. No.:            | B10861634     | Get Quote |

#### **Abstract**

YK-029A, also known as **Pruvonertinib**, is a third-generation, orally bioavailable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the T790M resistance mutation and, notably, exon 20 insertion mutations, which are typically resistant to earlier-generation TKIs. This document provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and available preclinical and clinical data for YK-029A, intended for an audience of researchers, scientists, and drug development professionals.

# **Molecular Structure and Chemical Properties**

**Pruvonertinib** (YK-029A) is an analogue of osimertinib. It is a covalent inhibitor that forms a bond with a specific amino acid residue in the EGFR kinase domain. The structure-guided design of YK-029A enhances its binding affinity through increased hydrophobic interactions with Phe723 at the P-loop of EGFR.

## **Physicochemical Properties**



| Property          | Value                                                                                                                 | Source     |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|------------|
| IUPAC Name        | N-(5-((5-chloro-4-((1-<br>(dimethylamino)propan-2-<br>yl)oxy)pyridin-2-yl)amino)-4-<br>methoxypyridin-2-yl)acrylamide | PubChem    |
| Molecular Formula | C27H32N8O2                                                                                                            |            |
| Molecular Weight  | 500.59 g/mol                                                                                                          | Calculated |
| SMILES            | C=CC(=O)NC1=CC(=C(C=C1)<br>OC)N(C)CCN(C)C                                                                             |            |
| InChIKey          | OEFWUILIMFIVSE-<br>UHFFFAOYSA-N                                                                                       |            |
| CAS Registry No.  | 2064269-82-3                                                                                                          | _          |
| Solubility        | Soluble in DMSO                                                                                                       | _          |

## **Mechanism of Action**

YK-029A is a potent and selective inhibitor of mutant EGFR. It exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways. This action blocks the molecular cascades that lead to cell proliferation, survival, and tumor growth. A key feature of YK-029A is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile with fewer off-target effects.

#### **Signaling Pathway**

Mutations in the EGFR gene, particularly exon 20 insertions, lead to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression and survival. YK-029A, by inhibiting the mutated EGFR, effectively shuts down these aberrant signals.





Click to download full resolution via product page

Figure 1: YK-029A Inhibition of EGFR Downstream Signaling Pathways.



# Preclinical and Clinical Data In Vitro Activity

Details of the in vitro activity of YK-029A are expected to be in the full publication by Liu B, et al. in the European Journal of Medicinal Chemistry. The available information suggests that YK-029A potently inhibits the proliferation of cell lines driven by EGFR exon 20 insertion mutations.

#### In Vivo Efficacy

YK-029A has demonstrated significant anti-tumor activity in preclinical in vivo models. In patient-derived xenograft (PDX) models with EGFR exon 20 insertion mutations, oral administration of YK-029A led to tumor regression at well-tolerated doses.

#### **Clinical Trials**

A Phase 1 clinical trial (NCT05767866) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A in treatment-naive patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.

| Parameter                                   | Result     | 95% Confidence<br>Interval | Source |
|---------------------------------------------|------------|----------------------------|--------|
| Objective Response<br>Rate (ORR)            | 73.1%      | 52.21% to 88.43%           |        |
| Disease Control Rate<br>(DCR)               | 92.3%      | 74.87% to 99.05%           |        |
| Median Progression-<br>Free Survival (mPFS) | 9.3 months | 5.85 to not evaluated      | -      |

The most common treatment-related adverse events (TRAEs) were diarrhea, anemia, and rash. A Phase 3 clinical trial (NCT05767892) is underway to compare the efficacy of YK-029A with platinum-based chemotherapy as a first-line treatment for this patient population.

# **Experimental Protocols**



Detailed experimental protocols for the synthesis and evaluation of YK-029A are described in the publication by Liu B, et al. (2023) in the European Journal of Medicinal Chemistry, volume 258, article 115590. Researchers are directed to this primary source for comprehensive methodologies.

#### **General Workflow for TKI Evaluation**

The evaluation of a novel TKI like YK-029A typically follows a structured workflow from initial screening to clinical trials.





Click to download full resolution via product page

Figure 2: General Drug Development Workflow for a Tyrosine Kinase Inhibitor.



#### Conclusion

YK-029A (**Pruvonertinib**) is a promising third-generation EGFR TKI with significant activity against EGFR exon 20 insertion mutations, a challenging therapeutic target in NSCLC. Its high selectivity and encouraging preliminary clinical data suggest it has the potential to become a valuable treatment option for this patient population. The ongoing Phase 3 clinical trial will be critical in further defining its role in the clinical setting.

 To cite this document: BenchChem. [YK-029A (Pruvonertinib): A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b10861634#yk-029a-molecular-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com